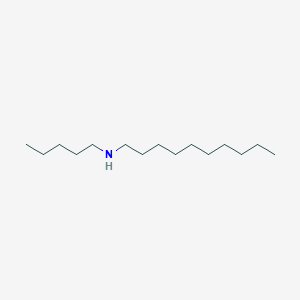
1-Decanamine, N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanamine, N-pentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-pentyl- is C15H33N, and it has a molecular weight of 227.43 g/mol
Preparation Methods
1-Decanamine, N-pentyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the carbon atom bonded to the bromine in pentyl bromide, resulting in the formation of 1-Decanamine, N-pentyl-.
Industrial production methods may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are typically optimized for large-scale production and may involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Decanamine, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Decanamine, N-pentyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Decanamine, N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
1-Decanamine, N-pentyl- can be compared with other similar compounds, such as:
Decylamine: A primary amine with a shorter carbon chain.
Pentylamine: Another primary amine with a different carbon chain length.
N,N-Dimethyldecylamine: A tertiary amine with different substituents on the nitrogen atom.
The uniqueness of 1-Decanamine, N-pentyl- lies in its specific carbon chain length and the presence of the pentyl group, which can influence its chemical reactivity and applications.
Properties
CAS No. |
70655-48-0 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-pentyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
LVNSSMZMGKHMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
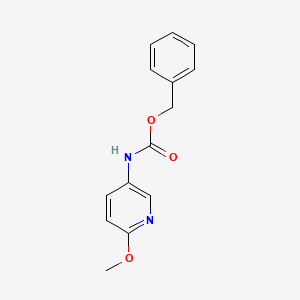

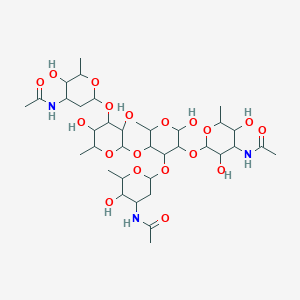
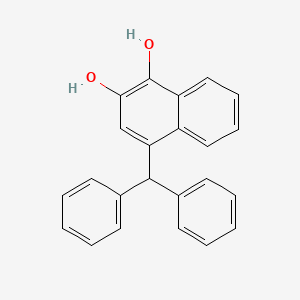
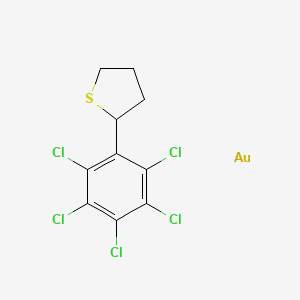
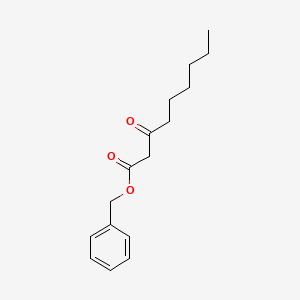
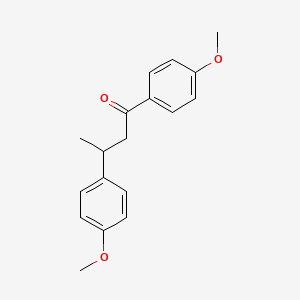
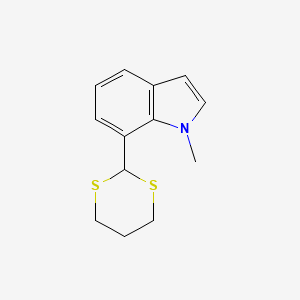
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
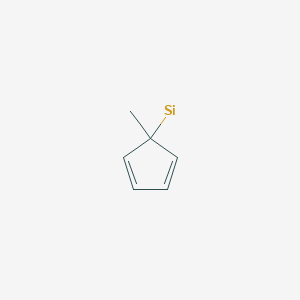

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
